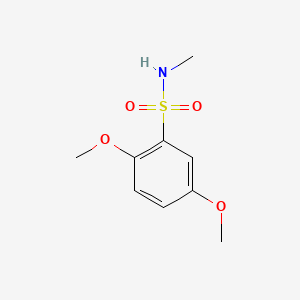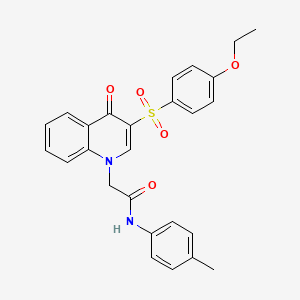![molecular formula C26H23N5O3 B2414988 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide CAS No. 1207048-40-5](/img/structure/B2414988.png)
2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C26H23N5O3 and its molecular weight is 453.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix .
Mode of Action
The compound interacts with its target, DNA, by intercalation . Intercalation is a process where molecules insert themselves between the base pairs of DNA. This can disrupt the DNA’s normal function and lead to changes in the cell .
Biochemical Pathways
It is known that dna intercalators can disrupt dna replication and transcription, which can lead to cell death . This makes them potent anticancer agents .
Pharmacokinetics
In silico admet profiles have been generated for similar compounds . These profiles can provide insights into the compound’s bioavailability and potential toxicity .
Result of Action
The compound’s action as a DNA intercalator can lead to cell death, making it a potential anticancer agent . In fact, it has been evaluated against HepG2, HCT-116, and MCF-7 cancer cell lines, showing promising results .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its ability to interact with DNA . Additionally, the presence of other molecules can also impact the compound’s action .
Biochemical Analysis
Biochemical Properties
The compound is known to interact with DNA, specifically intercalating into the DNA structure . This interaction is believed to be the basis of its anticancer activity. The compound has been found to exhibit good DNA-binding affinities .
Cellular Effects
The compound has been evaluated against HepG2, HCT-116, and MCF-7 cancer cell lines . It was found to be potent against these cell lines, with IC50 values indicating its ability to inhibit cell proliferation . The compound’s influence on cell function is likely related to its interaction with DNA, potentially affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is believed to involve DNA intercalation . This interaction can disrupt the normal functioning of DNA, thereby inhibiting the proliferation of cancer cells .
Temporal Effects in Laboratory Settings
Given its DNA intercalation activity, it is likely that its effects would be observed over time as it interacts with DNA and disrupts normal cellular processes .
Subcellular Localization
Given its DNA intercalation activity, it is likely that it localizes to the nucleus where it can interact with DNA .
Properties
IUPAC Name |
2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3/c1-16-8-10-19(11-9-16)27-23(32)15-30-26(33)31-22-7-5-4-6-21(22)28-25(24(31)29-30)34-20-13-17(2)12-18(3)14-20/h4-14H,15H2,1-3H3,(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHFTISNPCHTOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5-Fluoro-6-methylpyridine-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2414905.png)

![Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2414910.png)
![5-[3-(Difluoromethyl)-1-ethylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2414911.png)
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2414914.png)
![3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2414916.png)
![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414917.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-2-{[1,1'-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2414919.png)
![(E)-2-amino-N-(sec-butyl)-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2414920.png)
![4-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide](/img/structure/B2414922.png)
![1-Prop-2-enoyl-N-[(4-sulfamoylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2414923.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2414924.png)


